Benzoic acid, 4,4,4-phosphinylidynetris-
Overview
Description
Benzoic acid, 4,4,4-phosphinylidynetris- is an organophosphorus compound characterized by the presence of three carboxyphenyl groups attached to a central phosphorus atom, which is also bonded to an oxygen atom. This compound is known for its unique chemical properties and has found applications in various fields, including materials science and coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzoic acid, 4,4,4-phosphinylidynetris- can be synthesized through a multi-step process involving the reaction of 4-carboxyphenylboronic acid with phosphorus trichloride, followed by oxidation. The reaction typically proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of 4-carboxyphenylboronic acid with phosphorus trichloride: This step involves the formation of tris(4-carboxyphenyl)phosphine.
Oxidation: The tris(4-carboxyphenyl)phosphine is then oxidized to form tris(4-carboxyphenyl)phosphine oxide.
Industrial Production Methods
Industrial production of tris(4-carboxyphenyl)phosphine oxide may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4,4,4-phosphinylidynetris- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to its corresponding phosphine.
Substitution: The carboxyphenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Reducing agents: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution reagents: Halogenating agents or other electrophiles can be used for substitution reactions.
Major Products
Oxidation products: Further oxidized derivatives of tris(4-carboxyphenyl)phosphine oxide.
Reduction products: Tris(4-carboxyphenyl)phosphine.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzoic acid, 4,4,4-phosphinylidynetris- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tris(4-carboxyphenyl)phosphine oxide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can exhibit unique properties, such as selective gas adsorption and magnetic behavior . The molecular targets include metal ions, and the pathways involve coordination chemistry principles.
Comparison with Similar Compounds
Similar Compounds
Tris(4-fluorophenyl)phosphine oxide: Similar structure but with fluorine substituents instead of carboxyl groups.
Tris(2-carboxyethyl)phosphine oxide: Similar phosphorus center but with different substituents.
Uniqueness
Benzoic acid, 4,4,4-phosphinylidynetris- is unique due to its carboxyphenyl groups, which provide specific chemical reactivity and coordination properties. This makes it particularly useful in forming metal-organic frameworks with distinct gas adsorption and magnetic properties .
Properties
IUPAC Name |
4-bis(4-carboxyphenyl)phosphorylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15O7P/c22-19(23)13-1-7-16(8-2-13)29(28,17-9-3-14(4-10-17)20(24)25)18-11-5-15(6-12-18)21(26)27/h1-12H,(H,22,23)(H,24,25)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HINHOAXLSUHLCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)P(=O)(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15O7P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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